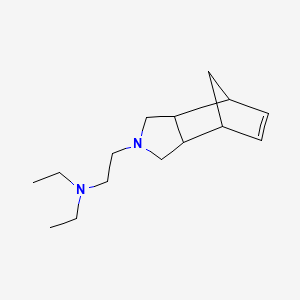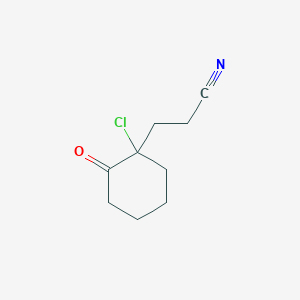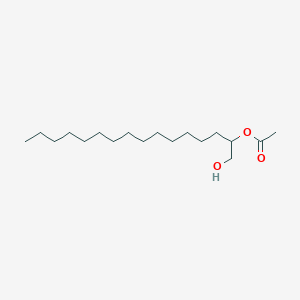
1-Hydroxyhexadecan-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hydroxyhexadecan-2-yl acetate is an organic compound that belongs to the class of esters. It is characterized by a long hydrocarbon chain with a hydroxyl group at the first carbon and an acetate group at the second carbon. This compound is often found in natural products and has various applications in different fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hydroxyhexadecan-2-yl acetate can be synthesized through esterification reactions. One common method involves the reaction of hexadecan-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hydroxyhexadecan-2-yl acetate undergoes various chemical reactions, including:
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: Hexadecan-1-ol and acetic acid.
Oxidation: Hexadecan-2-one or hexadecanoic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Hydroxyhexadecan-2-yl acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-hydroxyhexadecan-2-yl acetate involves its interaction with various molecular targets and pathways:
Enzymatic Hydrolysis: The ester bond can be hydrolyzed by esterases, releasing hexadecan-1-ol and acetic acid, which can then participate in various metabolic pathways.
Oxidative Pathways: The hydroxyl group can be oxidized by enzymes such as alcohol dehydrogenases, leading to the formation of ketones or acids.
Vergleich Mit ähnlichen Verbindungen
Hexadecan-1-ol: Similar structure but lacks the acetate group.
Hexadecanoic Acid: Similar hydrocarbon chain but with a carboxylic acid group instead of an ester.
Hexadecan-2-one: Similar structure but with a ketone group at the second carbon.
Uniqueness: 1-Hydroxyhexadecan-2-yl acetate is unique due to the presence of both a hydroxyl group and an acetate group, which allows it to participate in a wide range of chemical reactions and makes it versatile for various applications .
Eigenschaften
CAS-Nummer |
74240-79-2 |
|---|---|
Molekularformel |
C18H36O3 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
1-hydroxyhexadecan-2-yl acetate |
InChI |
InChI=1S/C18H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-19)21-17(2)20/h18-19H,3-16H2,1-2H3 |
InChI-Schlüssel |
IYTQESUFNCOUHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCC(CO)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


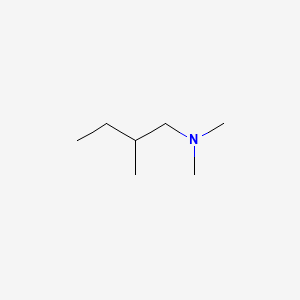
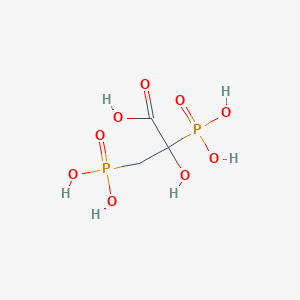



![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)
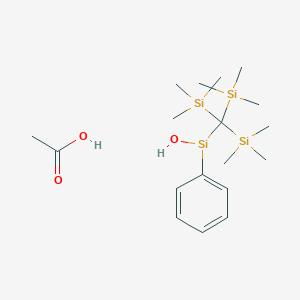
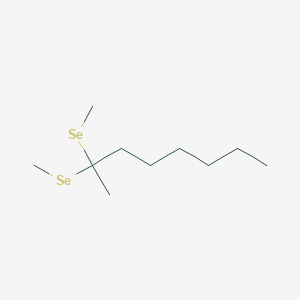
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)


